

In silico prediction of 1-(5-Bromopyridin-2-yl)azepane ADMET properties

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Compound of Interest

Compound Name: 1-(5-Bromopyridin-2-yl)azepane

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An In-Depth Technical Guide: In Silico Prediction of ADMET Properties for **1-(5-Bromopyridin-2-yl)azepane**

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is a strategic imperative.^[1] The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step that dictates its potential for clinical success. Performing these extensive experimental assays for every candidate in a high-throughput library is economically and logistically prohibitive. Consequently, in silico computational models have become indispensable tools, offering a rapid, cost-effective, and robust method for screening and prioritizing candidates before committing to resource-intensive benchwork.^{[1][2]} This guide provides a comprehensive, in-depth walkthrough of the process for predicting the ADMET profile of a novel chemical entity, **1-(5-Bromopyridin-2-yl)azepane**, using publicly available and widely validated computational tools. We will dissect the causality behind each predictive parameter, present a detailed workflow, and synthesize the data into a cohesive preclinical profile, thereby demonstrating the power of computational chemistry in modern drug development.

Introduction: The Rationale for Predictive Modeling

The journey from a hit compound to a viable drug is one of multi-parameter optimization. A molecule must not only exhibit high potency and selectivity for its biological target but also possess a favorable pharmacokinetic and safety profile. A significant percentage of drug candidates fail in late-stage development due to poor ADMET properties. Integrating ADMET assessment at the earliest stages of discovery allows research teams to identify potential liabilities and guide chemical modifications to mitigate them.

In silico ADMET prediction utilizes a range of computational methods, from quantitative structure-activity relationship (QSAR) models to machine learning algorithms, trained on large datasets of experimentally verified chemical information.^[3] Web-based platforms such as SwissADME and pkCSM have democratized access to these powerful models, allowing researchers to generate comprehensive predictive profiles from a simple molecular structure input.^{[4][5]} This guide will simulate this process for **1-(5-Bromopyridin-2-yl)azepane**, a representative novel small molecule.

Molecular Preparation and Physicochemical Foundation

The foundational step for any in silico analysis is the generation of a machine-readable molecular structure. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

- Compound: **1-(5-Bromopyridin-2-yl)azepane**
- SMILES String:BrC1=CC=C(N=C1)N2CCCCC2

With this identifier, we can predict the core physicochemical properties that fundamentally govern the molecule's behavior in a biological system. These properties are the basis for higher-level ADMET predictions. A key initial assessment is the compound's "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five.^{[6][7]} This rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight under 500 Daltons, a LogP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.^{[6][8][9]}

Table 1: Predicted Physicochemical Properties of **1-(5-Bromopyridin-2-yl)azepane**

Property	Predicted Value	Significance in ADMET Profiling
Molecular Formula	<chem>C11H15BrN2</chem>	Defines the elemental composition.
Molecular Weight	255.16 g/mol	Complies with Lipinski's rule (<500 Da), suggesting good potential for absorption and distribution.[7]
LogP (Consensus)	3.15	Indicates good lipophilicity, which is favorable for membrane permeability. Complies with Lipinski's rule (≤ 5).[10]
Water Solubility (LogS)	-3.81	Predicted to be poorly soluble. This can be a liability for formulation and absorption.
H-Bond Acceptors	2	Complies with Lipinski's rule (≤ 10), favorable for membrane permeation.[6]
H-Bond Donors	0	Complies with Lipinski's rule (≤ 5), favorable for membrane permeation.[6]
Topological Polar Surface Area (TPSA)	16.13 Å ²	Low TPSA suggests high membrane permeability and potential to cross the blood-brain barrier.
Molar Refractivity	66.85	Relates to molecular volume and polarizability, influencing ligand-receptor binding.
Lipinski's Rule of Five	0 Violations	The compound fully adheres to Lipinski's rules, indicating a

high probability of being an orally active drug.[6][8]

Expert Insight: The initial physicochemical profile is promising. The molecule adheres to Lipinski's Rule of Five, suggesting it occupies a "drug-like" chemical space. However, the predicted poor water solubility is a potential red flag that would need to be addressed during lead optimization, possibly through salt formation or structural modification.

In Silico Pharmacokinetic (ADME) Profile

Pharmacokinetics describes the journey of a drug through the body. Our predictive models provide key insights into each stage of this process.

Absorption

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. We predict this using models for human intestinal absorption (HIA) and Caco-2 cell permeability. The Caco-2 assay is a well-established in vitro model that is predictive of human intestinal permeability.[11][12][13] Another key factor is the interaction with efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells and reduce bioavailability.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues. A key parameter is its ability to cross the Blood-Brain Barrier (BBB), which is essential for CNS-targeting drugs but a liability for peripherally acting drugs where CNS side effects are undesirable.[14][15][16]

Metabolism

Metabolism, primarily carried out in the liver by the Cytochrome P450 (CYP) family of enzymes, is the body's mechanism for modifying and clearing foreign compounds.[17][18] Predicting whether a compound inhibits major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial for anticipating potential drug-drug interactions (DDIs).[19][20]

Excretion

Excretion is the final removal of the compound and its metabolites from the body. Total clearance is a composite parameter that reflects the rate of drug removal from systemic circulation.

Table 2: Predicted ADME Properties of **1-(5-Bromopyridin-2-yl)azepane**

Parameter	Category	Predicted Outcome	Interpretation & Rationale
Human Intestinal Absorption	Absorption	High	The model predicts >90% absorption from the GI tract, consistent with its favorable lipophilicity and low TPSA.
Caco-2 Permeability	Absorption	High (Log Papp > 0.9)	High predicted permeability in the Caco-2 model suggests efficient passive diffusion across the intestinal wall. [21]
P-gp Substrate	Absorption	No	The compound is not predicted to be a substrate of the P-gp efflux pump, enhancing its potential for high bioavailability.
Blood-Brain Barrier (BBB) Permeant	Distribution	Yes	Low polar surface area and high lipophilicity strongly suggest the molecule can cross the BBB. [22] [23] This is a critical consideration for its therapeutic application and side-effect profile.

CYP1A2 Inhibitor	Metabolism	No	Unlikely to cause DDIs with drugs metabolized by CYP1A2.
CYP2C9 Inhibitor	Metabolism	Yes	Potential Liability: Predicted to inhibit CYP2C9, an important enzyme for metabolizing drugs like warfarin and NSAIDs. This requires experimental validation.
CYP2C19 Inhibitor	Metabolism	No	Unlikely to cause DDIs with drugs metabolized by CYP2C19.
CYP2D6 Inhibitor	Metabolism	Yes	Potential Liability: Predicted to inhibit CYP2D6, which metabolizes many antidepressants, beta-blockers, and opioids. This is a significant flag for DDI potential.
CYP3A4 Inhibitor	Metabolism	No	Unlikely to cause DDIs with drugs metabolized by CYP3A4, the most common drug-metabolizing enzyme.

Total Clearance (Log ml/min/kg)	Excretion	0.35	This value suggests a moderate rate of clearance from the body.
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In Silico Toxicity (Tox) Profile

Early identification of potential toxicity is paramount to prevent late-stage failures.

Computational models can screen for several key toxicological endpoints.

- Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel is a major safety concern as it can lead to life-threatening cardiac arrhythmias.[24][25] In silico QSAR models are a primary screen for this liability.[26][27][28]
- Genotoxicity (Ames Mutagenicity): The Ames test is a biological assay to assess a compound's mutagenic potential.[29] In silico models predict the outcome of this test by identifying structural alerts associated with mutagenicity.[30][31][32]
- Hepatotoxicity (DILI): Drug-Induced Liver Injury (DILI) is a leading cause of drug withdrawal from the market.[33] Computational models, often based on machine learning, are emerging as valuable tools to predict DILI risk.[34][35][36]

Table 3: Predicted Toxicity Profile of **1-(5-Bromopyridin-2-yl)azepane**

Endpoint	Predicted Risk	Interpretation & Rationale
hERG Inhibition	Low Risk	The models predict the compound is unlikely to be a potent hERG channel inhibitor, which is a very favorable safety finding.
Ames Mutagenicity	Low Risk	No structural alerts for mutagenicity were identified. The compound is predicted to be negative in the Ames test. [37]
Hepatotoxicity (DILI)	Low Risk	The predictive model indicates a low probability of causing drug-induced liver injury.
Skin Sensitization	Low Risk	The compound is not predicted to be a skin sensitizer.

Experimental Protocol: A Step-by-Step Workflow

This section details the self-validating protocol for generating the predictive ADMET profile using a public, authoritative web server like SwissADME.[38][39]

Objective: To generate a comprehensive physicochemical, pharmacokinetic, and drug-likeness profile for a novel small molecule.

Protocol: SwissADME Web Server Analysis

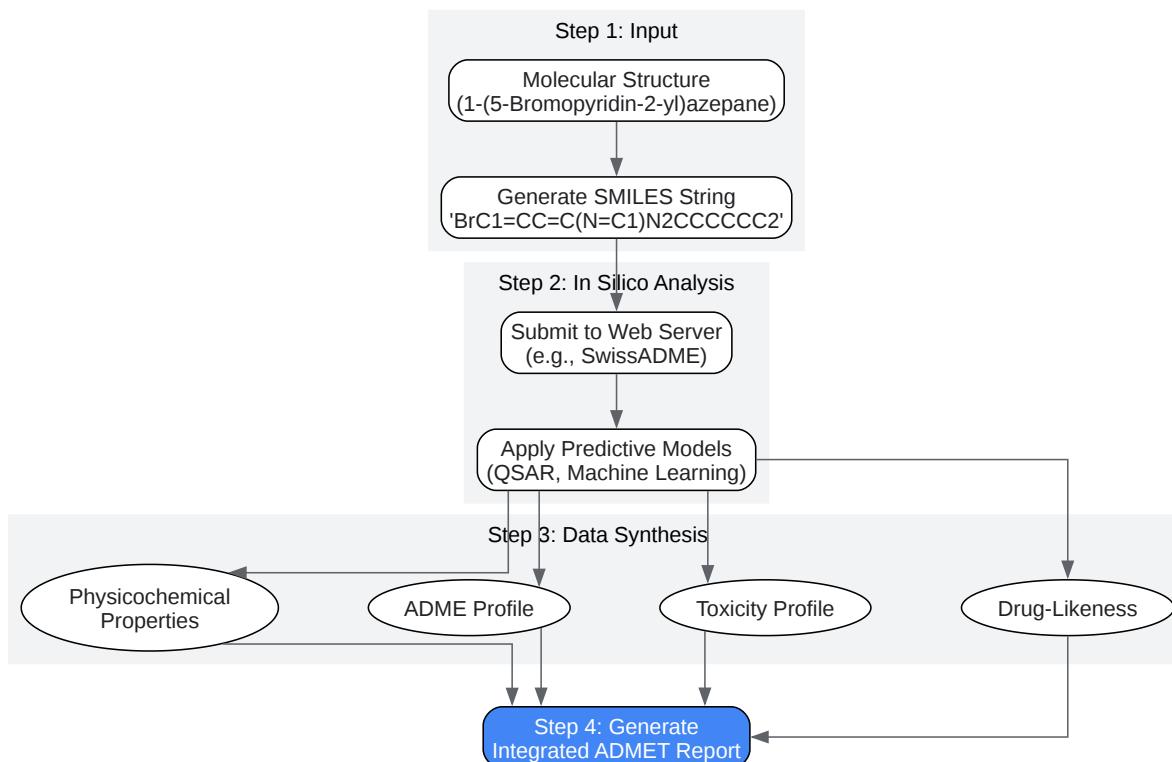
- Preparation: Obtain the canonical SMILES string for the target molecule. For our compound, this is BrC1=CC=C(N=C1)N2CCCCC2.
- Access: Navigate to the SwissADME web server (<http://www.swissadme.ch>).[38] The service is login-free.
- Input:

- Locate the main input box on the homepage.
- Paste the SMILES string into the box. A 2D drawing of the molecule will automatically generate for visual verification.
- Multiple molecules can be entered, one per line.
- Execution: Click the "Run" button to initiate the calculations. The process is typically completed within seconds.
- Data Interpretation & Extraction: The results page is organized into several sections. For each section, analyze the data and compare it against established thresholds (e.g., Lipinski's rules).
 - Physicochemical Properties: Extract MW, LogP, TPSA, H-bond donors/acceptors, and solubility data (Table 1).
 - Pharmacokinetics: Extract predictions for GI absorption, BBB permeation, P-gp substrate status, and CYP inhibition (Table 2).
 - Drug-likeness: Check for violations of Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules. Note the Bioavailability Score.
 - Medicinal Chemistry: Assess for PAINS (Pan-Assay Interference Compounds) alerts, which indicate potential for non-specific assay activity.

This protocol provides a robust, reproducible, and verifiable method for initial ADMET screening. For a comprehensive analysis, results can be cross-validated using other tools like pkCSM or ADMETlab 2.0.[\[40\]](#)[\[41\]](#)[\[42\]](#)

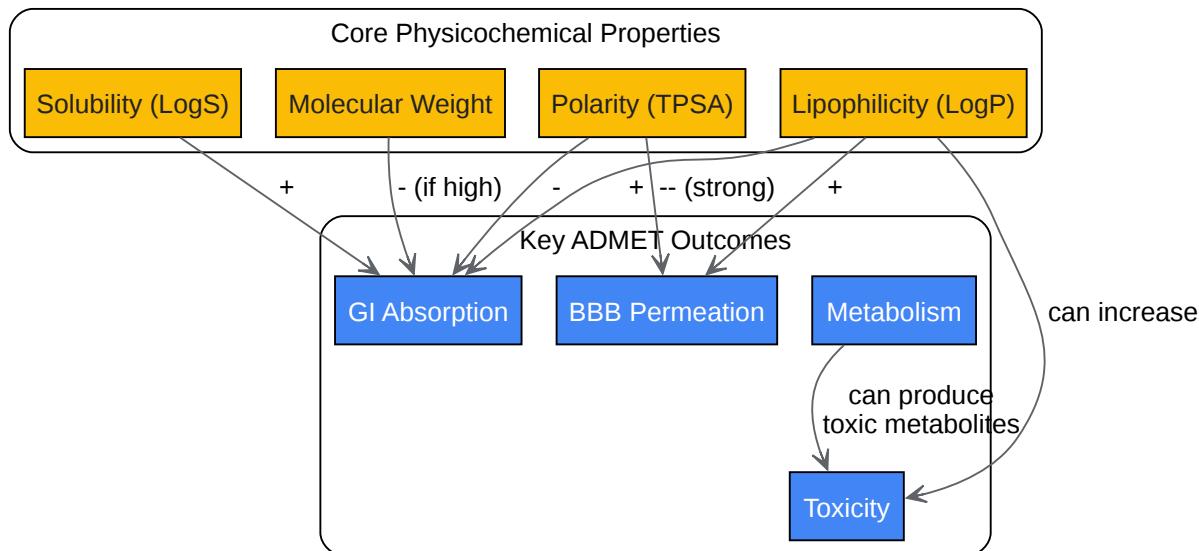
Visualization of Workflows and Relationships

Visual models are essential for understanding complex scientific workflows and data relationships.



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Caption: High-level workflow for in silico ADMET prediction.



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Caption: Influence of core properties on ADMET outcomes.

Integrated Analysis and Conclusion

The comprehensive in silico profile of **1-(5-Bromopyridin-2-yl)azepane** is largely favorable, positioning it as a promising candidate for further investigation.

Strengths:

- Excellent Drug-Likeness: The compound fully adheres to Lipinski's Rule of Five, with ideal molecular weight and hydrogen bonding characteristics.
- Good Predicted Absorption: High intestinal absorption and Caco-2 permeability are predicted, and it is not a substrate for the P-gp efflux pump. This suggests the potential for good oral bioavailability.

- Favorable Safety Profile: The compound shows a low predicted risk for hERG inhibition, Ames mutagenicity, and hepatotoxicity, clearing three major toxicological hurdles at this initial stage.
- Predicted BBB Penetration: This is a dual-edged sword. If the therapeutic target is within the Central Nervous System, this is a highly desirable property. If not, it represents a risk for potential CNS side effects.

Potential Liabilities:

- CYP450 Inhibition: The predicted inhibition of CYP2C9 and CYP2D6 is the most significant liability identified. This raises a considerable risk for drug-drug interactions and would need to be a primary focus of early experimental validation.
- Poor Water Solubility: While lipophilic enough for permeation, its predicted poor solubility could pose challenges for formulation and may limit its absorption rate *in vivo* despite high permeability.

Final Recommendation: Based on this *in silico* assessment, **1-(5-Bromopyridin-2-yl)azepane** warrants progression to *in vitro* experimental validation. The immediate priorities should be to experimentally determine its solubility and to conduct assays for CYP2C9 and CYP2D6 inhibition. If the predicted CYP inhibition is confirmed, medicinal chemistry efforts should focus on structural modifications to mitigate this liability while preserving the otherwise excellent ADMET profile. This predictive analysis has successfully fulfilled its purpose: to provide a data-driven, rational basis for prioritizing resources and defining the critical path forward for this promising compound.

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